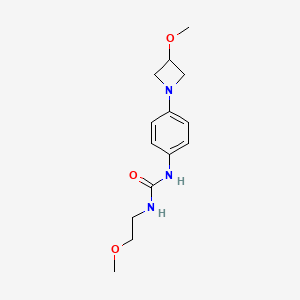
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is a chemical compound that is widely used in scientific research. This compound is also known as AZD-9291 and is used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is an epidermal growth factor receptor (EGFR) inhibitor that is used to target the T790M mutation, which is a common cause of resistance to EGFR inhibitors.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
A study focused on the synthesis of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine, evaluating their effects on haloperidol-induced catalepsy and oxidative stress in mice. These compounds, particularly those with methoxy groups, showed significant antiparkinsonian activity, suggesting neuroprotective properties that could be relevant to the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Drug Analysis and Pharmacokinetics
Another research paper described the synthesis of a deuterium-labeled version of AR-A014418, a compound with a structure partially resembling the chemical . This labeled compound is used as an internal standard for LC–MS analysis in drug absorption, distribution, and pharmacokinetics studies, highlighting its application in improving the precision of drug monitoring (Liang et al., 2020).
Cancer Research Applications
Compounds with urea or thiourea functionalities have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. These studies offer insights into the potential application of similar compounds in cancer research, including the development of new therapeutic agents (Perković et al., 2016).
Inhibition of Protein Kinases
Research into pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) identified potent inhibitors that affect cell signaling pathways. Such compounds may have implications in the study and treatment of diseases where ROCK activity is a factor (Pireddu et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-8-7-15-14(18)16-11-3-5-12(6-4-11)17-9-13(10-17)20-2/h3-6,13H,7-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGRVSMUNSJLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)
![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)
![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)
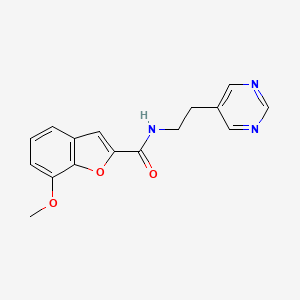
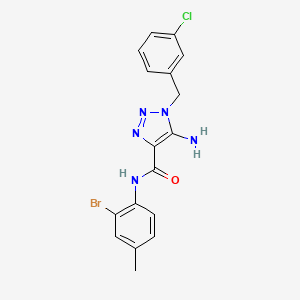

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)

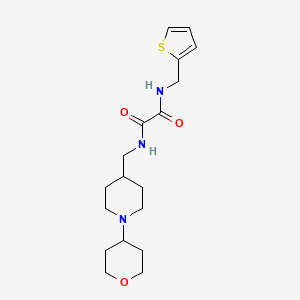
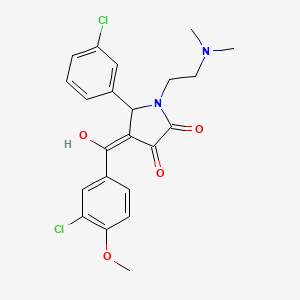
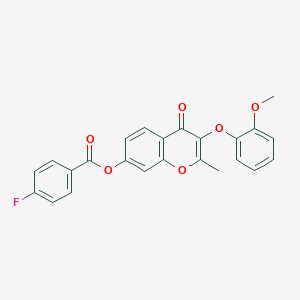
![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)